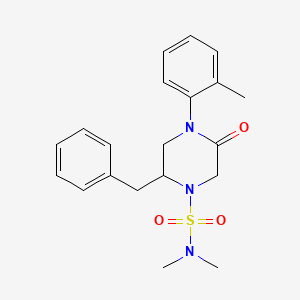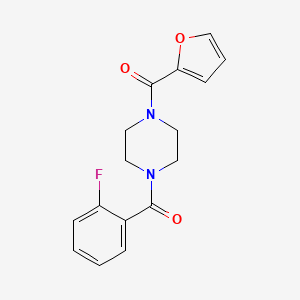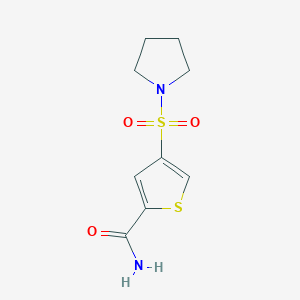![molecular formula C17H20N4O B5507678 4-[(3-methylphenyl)amino]-N'-(3-pyridinylmethylene)butanohydrazide](/img/structure/B5507678.png)
4-[(3-methylphenyl)amino]-N'-(3-pyridinylmethylene)butanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(3-methylphenyl)amino]-N’-(3-pyridinylmethylene)butanohydrazide” is an organic compound that contains functional groups such as an amine, a hydrazide, and a pyridine ring . The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the geometric and electronic characteristics of its constituent functional groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents present. The amine group might participate in acid-base reactions, the hydrazide could undergo condensation reactions, and the pyridine ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .Scientific Research Applications
Antimicrobial Activity
Synthesis and Antimicrobial Activity : A study explored the synthesis of N-Substituted-β-amino acid derivatives containing hydrazide and other moieties, which exhibited significant antimicrobial activity against various bacteria and fungi. This research suggests the potential of hydrazide derivatives in developing new antimicrobial agents (Mickevičienė et al., 2015).
Anticancer Evaluation
Anticancer Properties : The synthesis and evaluation of 2-chloro-3-hetarylquinolines, including hydrazide derivatives, demonstrated notable antibacterial and anticancer activities. This study underscores the hydrazide derivatives' potential as scaffolds for anticancer drug development (Bondock & Gieman, 2015).
Synthetic Methodologies
New Synthetic Routes : Research on the synthesis of new series of compounds, including pyridine and fused pyridine derivatives, illustrates the versatility of hydrazide derivatives in organic synthesis. These methodologies enable the creation of complex molecules with potential applications in medicinal chemistry and material science (Al-Issa, 2012).
Materials Science
Polymer Synthesis : Studies on the synthesis of novel aromatic polyhydrazides based on bis(ether benzoic acid)s from hydroquinone and its derivatives highlight the application of hydrazide derivatives in materials science. These polymers exhibit high solubility, thermal stability, and potential for use in high-performance materials (Hsiao, Dai, & He, 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3-methylanilino)-N-[(E)-pyridin-3-ylmethylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-14-5-2-7-16(11-14)19-10-4-8-17(22)21-20-13-15-6-3-9-18-12-15/h2-3,5-7,9,11-13,19H,4,8,10H2,1H3,(H,21,22)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAVHBMMORVMPF-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCCCC(=O)NN=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NCCCC(=O)N/N=C/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylanilino)-N-[(E)-pyridin-3-ylmethylideneamino]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-acetyl-3-(4-nitrophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5507610.png)
![1,3-dimethyl-5-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-2,4-imidazolidinedione](/img/structure/B5507617.png)
![3-[(2-{1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5507628.png)
![3-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5507632.png)
![4-[(2-nitrobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5507634.png)
![2-({5-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxybenzyl}oxy)benzamide](/img/structure/B5507646.png)



